

An In-Depth Technical Guide to 19-Hydroxy-10-deacetylbaaccatin III

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Compound of Interest

Compound Name: 19-hydroxy-10-deacetylbaaccatin III

Cat. No.: B601411

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Core Compound Details

19-Hydroxy-10-deacetylbaaccatin III is a naturally occurring taxane, a class of diterpenoid compounds, isolated from various species of the yew tree (*Taxus*). It is structurally related to the well-known chemotherapy drug paclitaxel (Taxol®) and its precursors. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Identifier	Value
IUPAC Name	[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.0 ^{3,10} .0 ^{4,7}]heptadec-13-en-2-yl] benzoate
CAS Number	154083-99-5
Molecular Formula	C ₂₉ H ₃₄ O ₁₁ [1]
Molecular Weight	558.6 g/mol [1]
Natural Sources	<i>Taxus wallichiana</i> [2], <i>Taxus sumatrana</i> , <i>Taxus baccata</i> [3]

Biological Activity and Cytotoxicity

19-Hydroxy-10-deacetylbaaccatin III has demonstrated potential as an antitumor agent, exhibiting weak cytotoxicity against various cancer cell lines.^[4] While specific IC₅₀ values for this compound are not widely reported, data for the closely related precursor, baccatin III, provide valuable insights into its potential biological effects. Baccatin III has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.^{[1][5]}

Cytotoxicity Data of the Related Compound Baccatin III

Cell Line	Cancer Type	IC ₅₀ (μM)
HeLa	Cervical Cancer	4.30 - 4.46 ^[1]
A549	Lung Cancer	> 4 ^[1]
A431	Skin Cancer	7.81 ^[1]
HepG2	Liver Cancer	> 4 ^[1]

Experimental Protocols

Extraction and Isolation of Taxanes from Taxus Species

This protocol is a generalized procedure for the extraction and isolation of taxanes, including **19-hydroxy-10-deacetylbaaccatin III**, from *Taxus* plant material.

- Preparation of Plant Material: Fresh or dried needles and small branches of *Taxus wallichiana* are ground into a fine powder.
- Extraction:
 - The powdered plant material is extracted with a solvent mixture, such as 50-80% ethanol in water, at room temperature with continuous stirring for 24-48 hours.^[6]
 - Alternatively, ultrasound-assisted extraction with ethanol can be employed to enhance efficiency.^[7]
 - The resulting crude extract is filtered to remove solid plant debris.

- Solvent Partitioning:
 - The ethanol is removed from the filtrate under reduced pressure.
 - The aqueous residue is then partitioned with a non-polar solvent like dichloromethane to extract the taxanes.
- Purification by Column Chromatography:
 - The dichloromethane extract is concentrated and subjected to normal-phase column chromatography on silica gel.
 - A gradient elution system, typically with a mixture of ethyl acetate and hexane, is used to separate the different taxane derivatives.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Further Purification by Reverse-Phase HPLC:
 - Fractions containing the target compound are pooled, concentrated, and further purified by reverse-phase HPLC on a C18 column.[\[8\]](#)[\[9\]](#)
 - A common mobile phase is a gradient of acetonitrile and water.
 - The purified **19-hydroxy-10-deacetylbaccatin III** is collected, and the solvent is evaporated to yield the final product.

Characterization of 19-Hydroxy-10-deacetylbaccatin III

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of the molecule.[\[10\]](#)[\[11\]](#) The spectra are compared with published data for confirmation.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.
- **High-Performance Liquid Chromatography (HPLC):** The purity of the compound is assessed by analytical HPLC, typically using a C18 column with a mobile phase of acetonitrile and water, and detection at 227 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

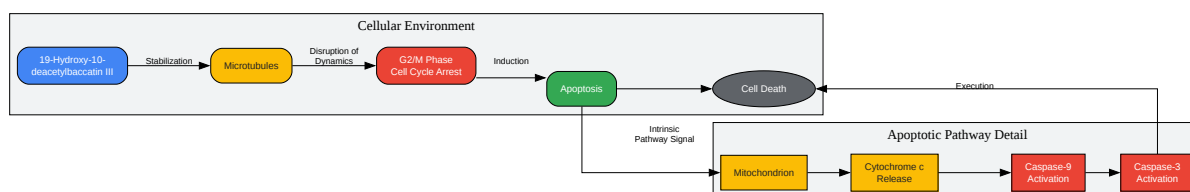
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of approximately 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are treated with various concentrations of **19-hydroxy-10-deacetylbaicatin III** (typically in a range from 0.1 to 100 μM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Inferred Mechanism of Action and Signaling Pathway

While the specific signaling pathways affected by **19-hydroxy-10-deacetylbaecatin III** have not been extensively studied, its structural similarity to other taxanes, like paclitaxel and baecatin III, suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents.[4] This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

The apoptotic cascade initiated by microtubule disruption can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase enzymes, such as caspase-3, which are the executioners of apoptosis.

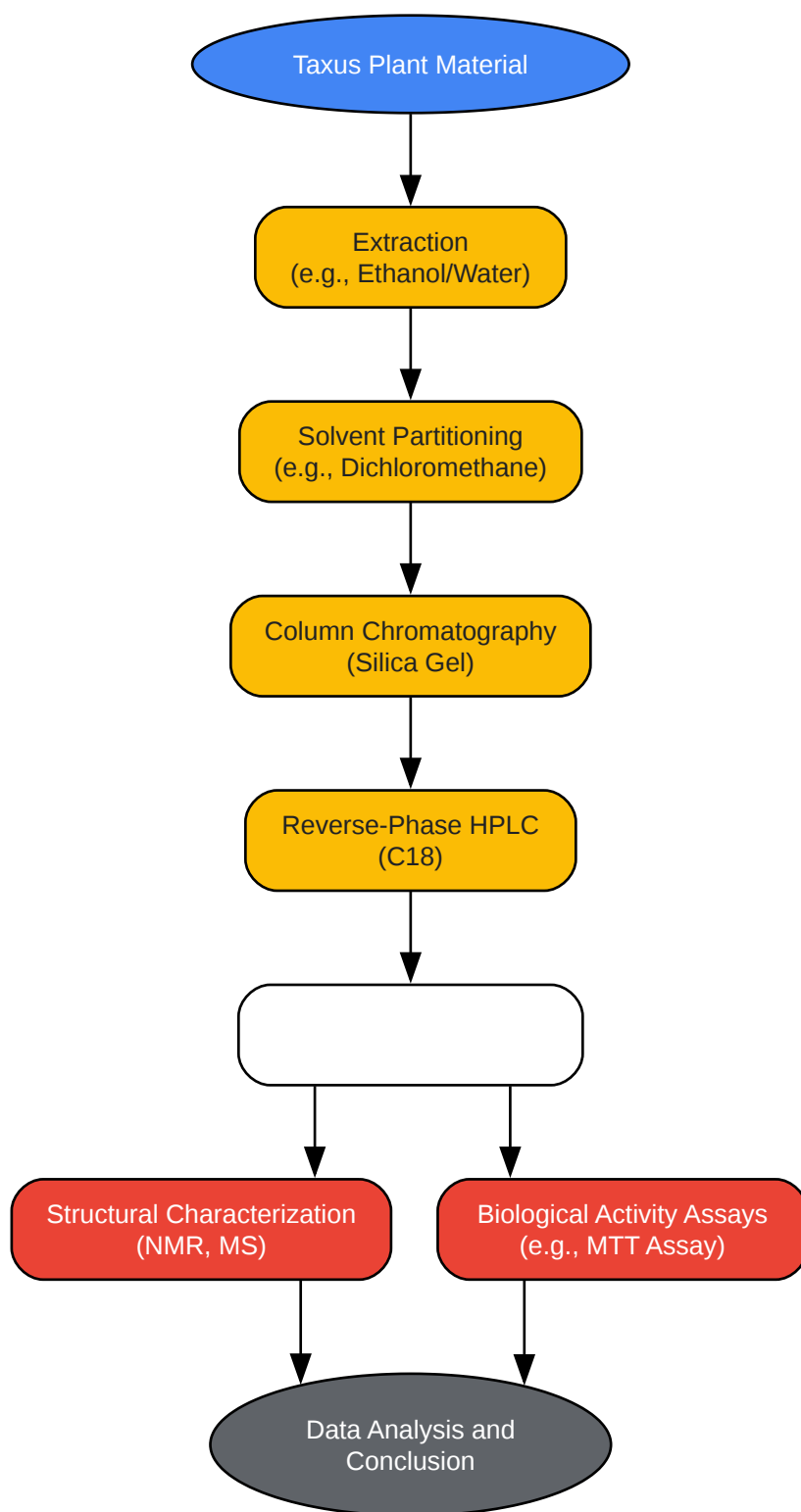


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Caption: Inferred signaling pathway for **19-hydroxy-10-deacetylbaecatin III**.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the study of **19-hydroxy-10-deacetylbaecatin III**, from its natural source to the evaluation of its biological activity.



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